molecular formula C21H27N3O5 B7855495 PYRILAMINE MALEATE

PYRILAMINE MALEATE

Cat. No.: B7855495
M. Wt: 401.5 g/mol
InChI Key: JXYWFNAQESKDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrilamine Maleate (CAS 59-33-6), also known as mepyramine maleate, is a first-generation histamine H1 receptor antagonist and selective inverse agonist . This compound binds to a G protein-coupled form of the histamine H1 receptor, promoting an inactive state and interfering with Gq/11-mediated signaling pathways . Its ability to readily cross the blood-brain barrier results in effects on the central nervous system, making it a tool for studying sedative mechanisms . In research settings, this compound is commonly utilized as a radioligand, specifically in the form of [3H]Mepyramine, in binding assays for the H1 receptor . Beyond its antihistaminic properties, it also exhibits a blocking effect on KCNQ/M channels, which is potentially linked to adverse effects observed with excessive intake of antihistamines . The compound has mild hypnotic properties and some local anesthetic action . This compound is a white to almost white powder that is soluble in water . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYWFNAQESKDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Pyrilamine Maleate Action

Molecular Target Identification and Characterization

The primary molecular target of pyrilamine (B1676287) maleate (B1232345) is the histamine (B1213489) H1 receptor. patsnap.compatsnap.com Pyrilamine maleate is classified as a histamine H1 receptor antagonist, although research indicates it functions specifically as an inverse agonist at this receptor. ncats.ioabmole.comselleckchem.comcaymanchem.comwikipedia.orgtocris.com

Histamine H1 Receptor Antagonism Mechanisms

This compound interferes with the actions of histamine by modulating the activity of the histamine H1 receptor through several mechanisms.

A key mechanism by which this compound acts is through competitive inhibition of histamine binding to H1 receptor sites. patsnap.compatsnap.comncats.ioontosight.aiethicalagents.co.nz Histamine, a biogenic amine released during allergic reactions, binds to H1 receptors on various cells, triggering a cascade of events that lead to typical allergy symptoms such as itching, swelling, redness, and increased vascular permeability. patsnap.compatsnap.com this compound competes with histamine for these binding sites, effectively blocking histamine from exerting its effects on target cells. patsnap.compatsnap.comncats.ioontosight.aiethicalagents.co.nz This competitive binding is reversible, meaning this compound temporarily occupies the receptor site without causing permanent alterations to the receptor structure. patsnap.com The chemical structure of this compound allows it to fit into the H1 receptor binding site, thereby preventing histamine's action. patsnap.com

Beyond simple competitive antagonism, this compound functions as an inverse agonist at the histamine H1 receptor. ncats.ioabmole.comselleckchem.comcaymanchem.comwikipedia.orgtocris.com This means it not only blocks the binding of histamine (an agonist) but also stabilizes the H1 receptor in an inactive conformation. abmole.comcaymanchem.comtocris.com The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples with Gq/11 proteins. ncats.ioabmole.comcaymanchem.comtocris.com When histamine binds, it activates the receptor, leading to the activation of Gq/11 proteins and subsequent downstream signaling pathways, such as the phosphoinositide pathway, resulting in the production of inositol (B14025) phosphate (B84403) and the mobilization of intracellular calcium. caymanchem.comtocris.com As an inverse agonist, this compound binds preferentially to the G protein-coupled inactive state of the H1 receptor. ncats.ioabmole.comcaymanchem.comtocris.com This binding promotes the inactive state and interferes with the Gq/11-mediated signaling that would normally be initiated by histamine. ncats.ioabmole.comcaymanchem.comtocris.com Research indicates that pyrilamine can sequester Gq/11 protein, reducing its availability for other receptors associated with the same signaling pathway. caymanchem.comtocris.com Studies have shown that this compound inhibits histamine-induced inositol phosphate production. caymanchem.comtocris.com

The interaction of this compound with the histamine H1 receptor can be characterized by its binding kinetics and affinities. This compound demonstrates high affinity for the histamine H1 receptor. caymanchem.comethicalagents.co.nzmedchemexpress.euthegoodscentscompany.comuniversiteitleiden.nl Binding studies have provided quantitative measures of this affinity, such as dissociation constants (Kd) and negative logarithm of the dissociation constant (pKd or pKi). This compound has been reported to have a Kd of 0.8 nM for the H1 receptor. medchemexpress.eu The pKd for the H1 receptor is reported as 9.4. medchemexpress.eu These values indicate a strong binding interaction with the H1 receptor. In comparison to other histamine receptor subtypes, this compound shows significantly lower affinity for H2 and H3 receptors, with reported Kds of 5200 nM and >3000 nM, respectively. medchemexpress.eu This demonstrates a high selectivity for the H1 receptor. medchemexpress.eu Binding affinities can vary depending on the source of the receptor; for example, pyrilamine has shown different Kd values in guinea pig brain (0.8 nM), rat brain (9.1 nM), and certain cell lines (276 nM). medchemexpress.eu this compound is commonly used as a radioligand in binding assays to study the H1 receptor due to its high affinity. thegoodscentscompany.comuniversiteitleiden.nlfrontiersin.org

Here is a data table summarizing reported binding affinities:

Receptor SubtypeKd (nM)pKd / pKiSource
Histamine H10.89.4 medchemexpress.eu
Histamine H25200- medchemexpress.eu
Histamine H3>3000- medchemexpress.eu
Histamine H1 (Guinea pig brain)0.8- medchemexpress.eu
Histamine H1 (Rat brain)9.1- medchemexpress.eu
Histamine H1 (DDT1-MF-2 and BC3H1 cells)276- medchemexpress.eu

Modulation of Other Receptors and Pathways

This compound possesses anticholinergic properties, meaning it can block acetylcholine (B1216132) receptors. patsnap.comncats.ioontosight.aithegoodscentscompany.comebi.ac.ukwikidoc.org Acetylcholine is a neurotransmitter that acts on muscarinic and nicotinic acetylcholine receptors, mediating various physiological processes. The anticholinergic activity of this compound contributes to some of the effects associated with first-generation antihistamines. patsnap.comontosight.ai While it has anticholinergic properties, this compound demonstrates significantly higher selectivity for the histamine H1 receptor compared to muscarinic acetylcholine receptors. wikipedia.orgebi.ac.uk One study reported a 130,000-fold selectivity for the histamine H1 receptor over muscarinic acetylcholine receptors. wikipedia.orgebi.ac.uk In vitro studies have shown that pyrilamine can inhibit carbachol-induced contractions of isolated guinea pig trachealis muscle, indicating blockade of muscarinic receptors in this tissue. nih.gov The pA2 value for pyrilamine in inhibiting carbachol-induced contractions was reported as 4.8. nih.gov Pyrilamine has also been shown to inhibit nicotine-induced catecholamine secretion, suggesting an interaction with nicotinic acetylcholine receptors. ebi.ac.uk Research indicates that pyrilamine may directly interact with the ligand binding site of nicotinic acetylcholine receptors and specifically inhibit the effects mediated by these receptors. ebi.ac.uk

Here is a data table comparing receptor selectivity:

Receptor TypeSelectivity (fold)Reference
Histamine H1 vs. Muscarinic Acetylcholine130,000 wikipedia.orgebi.ac.uk
Ion Channel Modulation (e.g., IKr, IKs, IK1)

Studies have investigated the effects of this compound on cardiac ion channels, particularly those involved in repolarization, such as IKr, IKs, and IK1. The rapidly activating component of the delayed rectifier potassium current, IKr (encoded by the hERG gene), is a significant target for various drugs, and its inhibition can lead to QT interval prolongation. medcraveonline.comnih.govnih.gov

Research indicates that pyrilamine weakly blocks IKr. One study reported an IC₅₀ value of 1.1 µmol/L for pyrilamine's inhibition of IKr. ahajournals.orgnih.gov In contrast, the effects on the slowly activating component of the delayed rectifier, IKs, and the inward rectifier, IK1, appear to be less pronounced. At a concentration of 10 µmol/L, pyrilamine blocked IKs and IK1 by less than 20%. ahajournals.orgnih.gov

These findings suggest that while this compound primarily targets histamine H₁ receptors, it can also interact with certain cardiac potassium channels, albeit with lower potency compared to its H₁ receptor affinity. hellobio.comahajournals.orgnih.gov

Ion Channel Effect of Pyrilamine (10 µmol/L) IC₅₀ (µmol/L) for IKr Blockade
IKr (hERG) 1.1 ahajournals.orgnih.gov
IKs Less than 20% block ahajournals.orgnih.gov Not reported at this concentration
IK1 Less than 20% block ahajournals.orgnih.gov Not reported at this concentration

Cellular and Subcellular Interactions

This compound's primary cellular interaction involves competitive binding to histamine H₁ receptors located on the surface of various effector cells. patsnap.comnih.gov This binding prevents histamine from activating these receptors and initiating downstream signaling pathways that lead to allergic symptoms. patsnap.com Pyrilamine binds to a G protein-coupled form of the H₁ receptor, promoting an inactive state that interferes with Gq/11-mediated signaling. ncats.iotcichemicals.com

Beyond H₁ receptor antagonism, pyrilamine has been reported to possess anticholinergic properties, indicating interactions with acetylcholine receptors. patsnap.comtcichemicals.com

Some research has also explored potential intracellular interactions of pyrilamine. One study investigating histamine binding in ovarian sections observed nuclear labeling of endothelial and stromal cells with histamine in the presence of this compound. tandfonline.com This suggests that pyrilamine may influence or be involved in the intracellular localization of histamine under certain conditions, although the precise mechanisms and implications of this observation require further investigation. tandfonline.com The study noted that luteal cells and oocytes were exceptions to this nuclear labeling pattern, implying a potential link between this interaction and cellular proliferative potential. tandfonline.com

Pyrilamine has also been shown to inhibit voltage-gated sodium channels in experimental settings, including Tetrodotoxin-sensitive isoforms and those found in nociceptors (Nav1.7, Nav1.8, and Nav1.9), potentially contributing to analgesic effects observed in some models. researchgate.net

Cellular/Subcellular Target Nature of Interaction Outcome
Histamine H₁ Receptor Competitive antagonism, inverse agonist binding to G protein-coupled form Blocks histamine effects, interferes with Gq/11 signaling patsnap.comnih.govncats.iotcichemicals.com
Acetylcholine Receptors Antagonism (anticholinergic properties) Contributes to some effects patsnap.comtcichemicals.com
Cell Nuclei (Endothelial and Stromal Cells) Potential influence on histamine localization (observed in ovarian sections) Implication for cellular processes under investigation tandfonline.com
Voltage-Gated Sodium Channels (Nav isoforms) Inhibition Potential contribution to analgesic effects researchgate.net

Preclinical Pharmacodynamics and Pharmacokinetics Research

Preclinical Pharmacodynamic Studies

Preclinical studies have investigated the effects of Pyrilamine (B1676287) Maleate (B1232345) on various physiological responses, primarily focusing on its antihistaminic activity and its impact on the central nervous system and pain pathways in animal models.

Effects on Histaminic Responses in in vitro and Animal Models

Pyrilamine Maleate functions by competitively inhibiting the binding of histamine (B1213489) to H1 receptors. patsnap.com This competitive antagonism prevents histamine from eliciting its typical effects on target cells, such as increased vascular permeability, vasodilation, and stimulation of sensory nerve endings responsible for itching and pain. patsnap.com

In in vitro studies, this compound has been shown to concentration-dependently block the contractile response induced by histamine in isolated guinea pig trachealis muscle, although it exhibited lower anticholinergic potency compared to some other antihistamines like cyproheptadine (B85728) and promethazine (B1679618) in this model. nih.gov Similarly, in isolated rat uterine horns, this compound progressively and almost equally abolished the contractile effects induced by histamine. nih.gov

In animal models, this compound has demonstrated the ability to inhibit histamine-induced edema. In a histamine-induced paw edema model in rats, this compound significantly inhibited edema formation. ajol.info Its action is attributed to its antagonistic effect on H1 receptors, which inhibits capillary permeability. ajol.info

Central Nervous System (CNS) Effects in Animal Models

As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, leading to central nervous system effects, including sedation. ncats.iopatsnap.com These sedative properties are believed to occur at the subcortical level of the CNS. ncats.io

In rats, administration of Pyrilamine (15 mg/kg/day) significantly decreased movement time and velocity and completely abolished the circadian rhythmicity of locomotion in sham-operated animals. selleckchem.com This dose also led to the complete blockade of H1 receptors in the rats. selleckchem.com These findings suggest a notable impact of Pyrilamine on motor activity and circadian rhythms in rodents, consistent with its known sedative properties.

Influence on Nociceptive Response in Animal Models

Studies in animal models have explored the influence of this compound on nociception, or the response to painful stimuli.

In the formalin test in rats, a model used to study pain mechanisms, co-administration of Pyrilamine significantly reduced both phases of formalin-evoked nociceptive flinching behavior in a dose-response manner. dol.inf.br Administering Pyrilamine during the period of quiescence following formalin injection also caused a strong dose-related inhibition of the second phase of this response. dol.inf.br These results suggest that peripheral histamine H1 receptors play a role in both phases of the formalin test and that Pyrilamine's H1 antagonism contributes to antinociception in this model. dol.inf.br

Additionally, combinations of Pyrilamine with other analgesic agents have been investigated. In rats, combinations of diclofenac (B195802) and Pyrilamine produced antinociceptive effects in the formalin test. nih.gov Isobolographic analysis indicated a synergistic interaction between diclofenac and Pyrilamine for antinociceptive effects at both systemic and local peripheral levels, suggesting a potential therapeutic alternative for inflammatory pain management. nih.gov

Preclinical Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic studies in animal models have provided data on the absorption, bioavailability, and distribution of this compound.

Absorption and Bioavailability Studies (e.g., in horses)

Studies in horses have investigated the absorption and bioavailability of Pyrilamine. Following oral administration of 300 mg Pyrilamine to horses, serum concentrations peaked at approximately 33 ng/mL at 30 minutes post-dosing. nih.gov Serum concentrations fell to less than 2 ng/mL by 8 hours post-dose, and Pyrilamine was not detected in serum samples at 24 hours post-dosing via either oral or intravenous routes. nih.gov

Preliminary pharmacokinetic analysis of serum concentrations in horses following intravenous and oral administration suggested relatively low oral bioavailability, estimated at around 12% in one study. thomastobin.com Another study in horses reported the oral bioavailability to be 18%. nih.gov Despite the low oral bioavailability of the parent drug, the major urinary metabolite, O-desmethylpyrilamine (O-DMP), was detectable in urine for up to one week after a single administration. nih.gov The apparent urine concentrations of O-DMP after intravenous and oral administrations were essentially equivalent at 6 hours post-dose, suggesting rapid oral absorption and extensive first-pass metabolism followed by enterohepatic circulation of this metabolite. thomastobin.com

The following table summarizes key pharmacokinetic findings in horses:

ParameterIntravenous Administration (300 mg/horse)Oral Administration (300 mg/horse)Citation
Peak Serum Pyrilamine~280 ng/mL (5 min post-dose)~33 ng/mL (30 min post-dose) nih.gov
Time to Peak Serum Pyrilamine5 minutes30 minutes nih.gov
Pyrilamine Detection in SerumUp to 8 hoursUp to 8 hours nih.gov
Oral Bioavailability-~12-18% nih.govthomastobin.com
O-DMP Peak in Urine~20 µg/mL (2 h post-dose)~12 µg/mL (8 h post-dose) nih.gov
O-DMP Detection in UrineUp to 168 hours (1 week)Up to 168 hours (1 week) nih.gov

Distribution Studies

Information specifically detailing the distribution of this compound in various animal tissues from the search results is limited. However, as a first-generation antihistamine, Pyrilamine is known to cross the blood-brain barrier, which is relevant to its CNS effects. ncats.iopatsnap.com Studies in rats investigating the metabolism and elimination of this compound found that the plasma metabolic profile was essentially the same as the urinary profile, except for the absence of O-demethyl pyrilamine in plasma. nih.gov This suggests that while the parent compound and some metabolites are present in plasma, the distribution and subsequent metabolic processes lead to the excretion of metabolites in urine. Further detailed distribution studies across various tissues were not prominently featured in the provided search results.

Tissue Distribution in Animal Models

Studies in animal models have investigated the distribution of pyrilamine in various tissues. Research using juvenile visceral steatosis (jvs) mice, which have a hereditary defect in the octn2 gene, demonstrated altered tissue distribution of pyrilamine, an OCTN2 substrate. researchgate.netnih.gov At 30 minutes after intravenous administration of pyrilamine, the tissue-to-plasma concentration ratio (Kp) in the heart and pancreas was higher in jvs mice compared to wild-type mice. researchgate.netnih.gov Conversely, the Kp in the kidney and testis was lower in jvs mice. researchgate.netnih.gov Pyrilamine transport studies in isolated heart slices from jvs mice confirmed higher accumulation and lower efflux of pyrilamine in the heart. researchgate.netnih.gov

Data Table: Tissue-to-Plasma Concentration Ratios (Kp) of Pyrilamine in Wild-Type and jvs Mice 30 Minutes Post-IV Administration

TissueWild-Type Mice Kpjvs Mice Kp
HeartLowerHigher
PancreasLowerHigher
KidneyHigherLower
TestisHigherLower
Blood-Brain Barrier Penetration and CNS Distribution in Animal Models

Pyrilamine is known to rapidly permeate the brain, which is associated with its propensity to cause drowsiness. wikipedia.orgnih.gov This rapid penetration of the blood-brain barrier leads to distribution within the central nervous system (CNS). Studies have indicated that pyrilamine is a substrate for the H+/organic cation antiporter system, also known as the pyrilamine transporter or amine/H+ transporter, which is proposed to mediate the uptake of lipophilic alkaline drugs into the brain. nih.gov Research comparing the intra-brain distribution of various compounds, including pyrilamine, has been conducted in rats. nih.gov

Influence of Transporters on Tissue Distribution (e.g., OCTN2)

Organic cation transporter 2 (OCTN2), encoded by the Slc22a5 gene, plays a role in the tissue distribution of pyrilamine. researchgate.netnih.govsolvobiotech.com OCTN2 is a polyspecific transporter that can mediate the uptake of organic cations. solvobiotech.com Studies in jvs mice with a defective octn2 gene have highlighted the influence of this transporter on pyrilamine disposition. researchgate.netnih.gov The increased Kp in the heart and pancreas and decreased Kp in the kidney and testis in jvs mice suggest that OCTN2 is involved in the transport of pyrilamine in these tissues. researchgate.netnih.gov Specifically, OCTN2 appears to extrude pyrilamine from heart tissue. researchgate.netnih.gov The lower distribution to the kidney in jvs mice may be due to down-regulation of a basolateral transporter coupled with OCTN2, affecting renal uptake and urinary excretion of pyrilamine. researchgate.netnih.gov Renal uptake of pyrilamine has been shown to be saturable and inhibited by other compounds, including other H1 antagonists. researchgate.netnih.gov

Metabolism and Biotransformation Pathways in Animal Models

Pyrilamine undergoes metabolism and biotransformation in animal models, leading to the formation of various metabolites. medchemexpress.comresearchgate.netnih.govnih.govresearchgate.netselleckchem.comnih.gov Studies in rats and horses have identified major metabolic pathways and metabolites. researchgate.netnih.govresearchgate.netselleckchem.com

Major Metabolites Identification (e.g., O-demethyl pyrilamine, pyrilamine N-oxide, N-desmethylpyrilamine)

Several major metabolites of pyrilamine have been identified in animal models. In rats, key metabolites include O-demethyl pyrilamine, pyrilamine N-oxide, and their conjugated products. researchgate.netnih.govnih.govselleckchem.com The O-glucuronic acid conjugate of O-demethyl pyrilamine has been identified as a major urinary metabolite in rats. researchgate.netnih.govselleckchem.com Pyrilamine N-oxide has also been identified as a major metabolite in microbial transformation studies, which can be predictive of mammalian metabolism. nih.gov In horses, O-desmethylpyrilamine (O-DMP) is observed to be the predominant urinary metabolite. researchgate.netoup.comthomastobin.com Other metabolites detected in equine urine include O-desmethylpyrilamine-glucuronide, 5'-hydroxypyrilamine, N,O-desmethylpyrilamine, and pyrilamine N-oxide. oup.com

Data Table: Major Pyrilamine Metabolites Identified in Animal Models

MetaboliteAnimal Model(s) Primarily Identified In
O-demethyl pyrilamineRat, Horse
Pyrilamine N-oxideRat, Horse, Microbial (predictive)
N-desmethylpyrilamineRat, Horse
O-demethyl pyrilamine glucuronideRat, Horse
5'-hydroxypyrilamineHorse
N,O-desmethylpyrilamineHorse
Metabolic Pathways (e.g., O-demethylation, N-oxidation, glucuronidation)

The biotransformation of pyrilamine involves several metabolic pathways. O-demethylation, the removal of a methyl group from the methoxy (B1213986) substituent, is a significant pathway, leading to the formation of O-demethyl pyrilamine. medchemexpress.comresearchgate.netnih.govnih.govresearchgate.net N-oxidation, the addition of an oxygen atom to a nitrogen atom, results in the formation of pyrilamine N-oxide. researchgate.netnih.govnih.gov Glucuronidation, the conjugation of pyrilamine or its metabolites with glucuronic acid, is another important phase II metabolic pathway, particularly for O-demethyl pyrilamine in rats and horses. researchgate.netnih.govnih.govresearchgate.netselleckchem.com Other potential pathways include N-demethylation and hydroxylation. nih.govoup.com

Species-Specific Metabolic Differences (e.g., rats, mice, monkeys)

While general metabolic pathways like O-demethylation and N-oxidation are observed across species, there can be species-specific differences in the extent and profile of pyrilamine metabolism. Studies comparing the metabolism and elimination of this compound in rats, mice, and female rhesus monkeys have shown statistically significant differences in the percentages of conjugated and nonconjugated metabolites excreted by these species. researchgate.netnih.gov This highlights the importance of considering species-specific metabolic characteristics when extrapolating preclinical data. nih.gov For example, while O-demethyl pyrilamine glucuronide is a major urinary metabolite in rats researchgate.netnih.govselleckchem.com, O-desmethylpyrilamine is the predominant urinary metabolite in horses researchgate.netoup.comthomastobin.com.

Enzyme Inhibition Studies (e.g., P450 2D forms)

Preclinical studies have investigated the potential of pyrilamine to interact with cytochrome P450 (P450) enzymes, particularly those within the CYP2D family. Research indicates that first-generation H1 receptor antagonists, including pyrilamine (also known as mepyramine), can inhibit cytochrome P450 enzymes from the CYP2D family. researchgate.net These enzymes are known to catalyze the metabolism of various compounds, including amphetamine and methamphetamine. researchgate.net

Studies investigating the interaction of mepyramine with rat hepatic P450s demonstrated specific binding to P450 2D1, suggesting inhibition of its activity. researchgate.net Pyrilamine, along with other histamine H1 receptor antagonists, was found to inhibit the lidocaine (B1675312) 3-hydroxylation activity catalyzed by P450 2D1, while not significantly inhibiting testosterone (B1683101) hydroxylation activities mediated by other P450 forms. researchgate.net

Further investigation into the effects of mepyramine on human P450 2D6 revealed specific binding to this isoform in binding assays using yeast-expressed human P450s. researchgate.net In human hepatic microsomes, mepyramine inhibited the debrisoquine (B72478) 4-hydroxylation activity, which is catalyzed by P450 2D6. researchgate.net The inhibitory potency of mepyramine for the catalytic activity of P450 2D1 was found to be high, with a low Ki value of 34 nM, comparable to specific P450 2D inhibitors like quinine (B1679958) and quinidine. researchgate.net

The inhibition of CYP2D enzymes by pyrilamine is considered a likely mechanism contributing to pharmacokinetic interactions, such as the observed increase in plasma and brain tissue concentrations of methamphetamine when co-administered with pyrilamine in some studies. researchgate.net

Excretion Profiles in Animal Models (e.g., urinary, fecal)

The excretion profiles of this compound have been characterized in preclinical animal models, primarily in rats, following administration. Studies using [14C]this compound in adult male Fischer-344 rats administered intravenously at doses of 0.7 mg/kg or 7.0 mg/kg showed that a significant portion of the administered radioactivity was excreted in both urine and feces within the first 24 hours. researchgate.netnih.gov

In the low-dose group (0.7 mg/kg), approximately 38% of the administered dose was excreted in the urine and 30% in the feces within the initial 24-hour period. researchgate.netnih.gov For the high-dose group (7.0 mg/kg), urinary excretion accounted for about 29% and fecal excretion for 27% of the dose within the same timeframe. researchgate.netnih.gov Total recovery of the dose during the study period (up to 72 hours in some cases) was high, ranging from 95% to 100%, with less than 1% of the total dose remaining in the rats at the end of the test period. researchgate.net

Further studies in rats, including both male and female animals administered pyrilamine (based on the free amine) by gavage at doses of 2 or 20 mg, also examined excretion over 72 hours. Most of the dose (approximately 70%) was eliminated within the first 24 hours. researchgate.net The route of elimination showed some sex and dose dependency. In both sexes receiving the 20-mg dose, the urinary route was more predominant than the fecal route. researchgate.net However, in low-dose males, the fecal route predominated, while there was no significant difference between urinary and fecal elimination routes in low-dose females. researchgate.net Preliminary characterization of urinary metabolites indicated that 99% were in a polar conjugated form. researchgate.net

These findings collectively demonstrate that both urinary and fecal pathways are significant routes of elimination for pyrilamine and its metabolites in rats, with the relative contribution of each route potentially influenced by dose and sex.

Excretion Profile in Fischer-344 Rats (24 hours)

Dose (mg/kg, IV)Urinary Excretion (% of dose)Fecal Excretion (% of dose)
0.73830
7.02927

Note: Data derived from studies in adult male Fischer-344 rats. researchgate.netnih.gov

Elimination Kinetics in Animal Models

Preclinical pharmacokinetic studies in animal models, specifically rats, have provided insights into the elimination kinetics of pyrilamine. Following intravenous administration in adult male Fischer-344 rats, the plasma elimination of pyrilamine was found to fit a one-compartment open model and followed first-order kinetics. researchgate.netnih.gov

The terminal plasma elimination half-life of pyrilamine in these rats did not show a significant increase with increasing doses within the studied range. researchgate.netnih.gov At a dose of 0.7 mg/kg, the terminal plasma elimination half-life was approximately 2.3 hours, while at a higher dose of 7.0 mg/kg, it was approximately 1.5 hours. researchgate.netnih.gov This lack of a substantial increase in half-life with increasing dose suggests that pyrilamine does not exhibit dose-dependent elimination within this dose range in this animal model. researchgate.netnih.gov

The plasma metabolic profile was observed to be largely similar to the urinary profile, with the notable exception of the absence of O-demethyl pyrilamine in plasma. researchgate.netnih.gov

Preclinical Drug-Drug Interaction Mechanisms

Preclinical investigations into the drug-drug interaction mechanisms involving pyrilamine have primarily focused on its potential to modulate drug-metabolizing enzymes, particularly cytochrome P450 enzymes, and its inherent pharmacological properties. As a first-generation H1 receptor antagonist, pyrilamine is known to permeate the brain and can cause central nervous system (CNS) depression, which is a potential mechanism for interactions with other CNS depressants. drugbank.com

A significant preclinical drug-drug interaction mechanism identified for pyrilamine involves the inhibition of cytochrome P450 2D (CYP2D) enzymes. researchgate.net As discussed in Section 3.2.3.4, studies have shown that pyrilamine (mepyramine) can inhibit the activity of rat P450 2D1 and human P450 2D6. researchgate.net This inhibition can affect the metabolism of co-administered drugs that are substrates for these enzymes, potentially leading to increased plasma concentrations and altered effects of those drugs. For instance, the ability of pyrilamine to enhance methamphetamine-induced hyperactivity is likely due to a pharmacokinetic interaction involving the inhibition of CYP2D enzymes, which are responsible for methamphetamine metabolism. researchgate.net

Beyond enzyme inhibition, pyrilamine's anticholinergic effects may also contribute to drug interactions. medscape.com Drugs with anticholinergic properties, when combined with pyrilamine, may result in excessive neuromuscular weakness and heightened systemic anticholinergic effects. medscape.com This is noted in potential interactions with botulinum toxin products, where pyrilamine may increase their effects through pharmacodynamic synergism. medscape.com

Additionally, the sedative properties of pyrilamine can be additive with other substances that cause sedation, increasing the risk or severity of CNS depression. drugbank.com

While specific detailed preclinical studies on a wide range of drug-drug interaction mechanisms for pyrilamine are not extensively detailed in the provided search results beyond CYP2D inhibition and pharmacodynamic interactions related to CNS and anticholinergic effects, the identified mechanisms highlight the importance of considering these factors in preclinical evaluations and potential clinical use.

Synthetic Chemistry and Structural Modification Research

Established Synthetic Routes to Pyrilamine (B1676287) Maleate (B1232345)

Established synthetic routes to pyrilamine maleate primarily focus on the synthesis of the pyrilamine base. Pyrilamine is an ethylenediamine (B42938) derivative. nih.gov Aminopyridine and its derivatives are key intermediates in the synthesis of various pharmaceutical products, including this compound. ccsenet.org One source mentions the synthesis of brompheniramine (B1210426) maleate, a related antihistamine, which involves reacting pyridine (B92270) with 4-bromobenzyl chloride, followed by reaction with 2-dimethylaminoethylchloride in the presence of NaNH₂, and finally reacting the resulting brompheniramine with maleic acid. rsc.org While this is for a related compound, it illustrates the general approach of synthesizing the base and then forming the maleate salt. Another document describes converting this compound to its free base by making an aqueous solution basic with NaOH and extracting with EtOAc. dtic.mil This implies the reverse process, where the free base is reacted with maleic acid to form the maleate salt.

Research on Novel Synthetic Methodologies

Research on novel synthetic methodologies for this compound specifically is not extensively detailed in the search results. However, studies on novel potentiometric sensors for this compound suggest ongoing analytical research related to the compound, which could potentially inform synthetic process monitoring or quality control. researchgate.net Research on the synthesis of other ethylenediamine derivatives and antihistamines provides a broader context for potential novel approaches that could be applied to pyrilamine. For instance, studies on novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics and the design and synthesis of novel ethylenediamine derivatives as H1 receptor antagonists highlight ongoing research in related chemical spaces. probes-drugs.org

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives have been explored, particularly in the context of developing new compounds with modified pharmacological properties. One study describes the design and synthesis of a pyrilamine derivative as a selective class I HDAC inhibitor. nih.gov This derivative was created by linking a pyrilamine moiety to benzamide-type HDAC inhibitors, aiming to increase blood-brain barrier permeability. nih.gov This research demonstrates that the pyrilamine structure can be modified to create hybrid molecules with different therapeutic targets. nih.gov Another study mentions the synthesis of 2-aminopyridine (B139424) derivatives, which are key intermediates for antihistamines like this compound, and the synthesis of novel amide compounds from these derivatives for antibacterial activity. ccsenet.org This indicates that modifications of the aminopyridine core, relevant to pyrilamine synthesis, are an area of research.

Structural-Activity Relationship (SAR) Studies of Pyrilamine Analogues

Structural-Activity Relationship (SAR) studies of pyrilamine analogues and related antihistamines have been conducted to understand the structural features crucial for activity at the histamine (B1213489) H1 receptor and other targets. Pyrilamine itself targets the H1 receptor. wikipedia.orgnih.gov SAR studies on related diarylalkylamine framework antihistamines, to which pyrilamine belongs (as an ethylenediamine derivative), suggest that two aryl moieties capable of adopting a non-coplanar conformation are essential for significant H1-receptor affinity. auburn.edu Substituents in one of the aryl rings also play a role. auburn.edu Research on the pyrilamine derivative designed as an HDAC inhibitor included an SAR study which showed that replacing a hydrogen atom on the benzene (B151609) ring with chlorine maintained HDAC1 inhibitory activity, while bromine or iodine decreased it. nih.gov This highlights the impact of subtle structural changes on activity. QSAR studies using topological indices have also been applied to the binding affinity of analogues to the [³H]-mepyramine-labelled H1 receptor, demonstrating the use of computational methods in understanding SAR. tandfonline.com

Prodrug Research for this compound

Prodrug research for this compound aims to improve its pharmacokinetic properties, such as solubility or permeability. While direct studies specifically on this compound prodrugs are not prominently detailed in the search results, the concept of prodrug design for dimethylamine (B145610) derivatives, a class to which pyrilamine belongs, is recognized as a valuable tool in medicinal chemistry to enhance drug delivery systems. nih.govrsc.org Research on other compounds, such as prodrug compounds of pyridine ketamine as sodium channel regulators, illustrates the general principle of prodrug design to achieve favorable solubility and physicochemical properties. google.com Although not specific to pyrilamine, the mention of various salts, including maleate, in the context of prodrugs for other compounds suggests that salt forms are considered in modifying drug properties. google.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5284451
Pyrilamine (Mepyramine)4992
Maleic Acid444266
Brompheniramine2481
Brompheniramine Maleate6592
Histamine784
Fexofenadine (B15129)60969
Indomethacin3715
Celecoxib2662
Tannic acid161719
Phenylephrine6048
Phenylephrine hydrochloride6114
Acetaminophen (B1664979)1983
Pamabrom (B1678362)4705
O-demethyl pyrilamineNot explicitly found, but is a metabolite of Pyrilamine. researchgate.net
Pyrilamine N-oxideNot explicitly found, but is a metabolite of Pyrilamine. researchgate.net
O-demethyl pyrilamine O-glucuronideNot explicitly found, but is a metabolite of Pyrilamine. researchgate.net
Methapyrilene hydrochloride6087
Phenazopyridine hydrochloride10456
Nevirapine446277
Cephapirin sodium23672518
Chlorpheniramine (B86927) maleate3000249
Chlorpheniramine2725
Dexchlorpheniramine maleate5281075
Dexchlorpheniramine63798
Carbinoxamine2566
Betahistine23666052
Pamabrom4705
Bromotheophylline2467
Desvenlafaxine120021
Orphenadrine4610
Rivastigmine5282381
Venlafaxine hydrochloride119749
Venlafaxine5638
Triprolidine hydrochloride monohydrate10211094
Triprolidine6601
Cyproheptadine (B85728)2913
Astemizole2243
Ebastine3177
Terfenadine5357279
Salvia hispanica mucilageNot a single compound, complex mixture.
Croscarmellose sodium63355
Mannitol6251
PVP K3011198
Sodium tetraphenylborate (B1193919)23672724
Ammonium (B1175870) reineckate (B100417)2735614
Dibutyl phthalate (B1215562)3026
Dextromethorphan hydrobromide6077
Sodium benzoate23672344
Sodium chloride5234
Albuterol2083
CI-99460737
PYSOCANot a compound, refers to pyrilamine-sensitive proton-coupled organic cation antiporter. nih.gov

Data Table: SAR Study of a Pyrilamine Derivative as an HDAC Inhibitor nih.gov

CompoundSubstitution at 5-position of Benzene RingHDAC1 Inhibition (at 100 μM)HDAC6 Inhibition (at 100 μM)
Compound 1H61%11%
Derivative 1ClMaintained activityNot specified
Derivative 2BrDecreased activityNot specified
Derivative 3IDecreased activityNot specified

Note: Specific inhibition percentages for derivatives were not provided in the search result, only the relative effect on activity.

Data Table: Binding Affinity of Mepyramine to Histamine Receptors medchemexpress.com

Receptor TypeDissociation Constant (Kd)pKd
H10.8 nM9.4
H25200 nM-
H3>3000 nM-

Advanced Analytical Methodologies for Pyrilamine Maleate Research

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of pyrilamine (B1676287) maleate (B1232345), offering effective separation and detection of the compound and its potential impurities or co-formulated active ingredients.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the analysis of pyrilamine maleate due to its versatility and ability to handle complex samples. Various HPLC methods have been developed for the determination of this compound, often involving different stationary phases, mobile phases, and detection methods researchgate.netjmcs.org.mxinnovareacademics.inscielo.org.mxchemijournal.comjmcs.org.mxthegoodscentscompany.comwaters.commdpi.comuprm.edu.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode for analyzing this compound. Method development in RP-HPLC involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile), flow rate, and detection wavelength to achieve adequate separation, peak shape, and sensitivity researchgate.netinnovareacademics.inthegoodscentscompany.commdpi.comuprm.edu.

Validation of developed RP-HPLC methods is performed according to guidelines such as those from the International Conference on Harmonisation (ICH) researchgate.netjmcs.org.mxscielo.org.mxredalyc.orgscielo.org.mxwjpps.com. Validation parameters typically include specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness researchgate.netjmcs.org.mxinnovareacademics.inscielo.org.mxredalyc.orgscielo.org.mxwjpps.comresearchgate.net.

For instance, a stability-indicating RP-HPLC method for the simultaneous determination of acetaminophen (B1664979), pamabrom (B1678362), and this compound utilized a C18 column with a mobile phase of methanol and acidified water (pH 1.8) in a 27:73 v/v ratio, a flow rate of 1.5 mL/min, and UV detection at 300 nm. This method demonstrated linearity over the range of 1.5-4.5 µg/mL for this compound and was validated according to ICH guidelines researchgate.netjmcs.org.mxscielo.org.mxredalyc.orgscielo.org.mx. Another RP-HPLC method for this compound and diclofenac (B195802) sodium used a Zodiac C18 column with a mobile phase of acetonitrile (B52724) and 1% ortho phosphoric acid in water (pH 2.5) (80:20 v/v) at a flow rate of 0.8 mL/min and UV detection at 280 nm wjpps.com. Linearity for this compound was observed in the range of 15-240 μg/mL wjpps.com.

Method DetailsColumn TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Linear Range (µg/mL)Co-formulated CompoundsCitation
Stability-indicating RP-HPLCC18Methanol:Acidified Water (pH 1.8) (27:73 v/v)1.53001.5-4.5Acetaminophen, Pamabrom researchgate.netjmcs.org.mxscielo.org.mxredalyc.orgscielo.org.mx
RP-HPLC for this compound & Diclofenac NaZodiac C18Acetonitrile:1% H₃PO₄ (pH 2.5) (80:20 v/v)0.828015-240Diclofenac Sodium wjpps.com
RP-HPLC for Mepyramine MaleateSymmetry µ Bondapak Phenyl C18Buffer:Methanol:Acetonitrile (620:300:250 v/v)1.02200.0625-12.55 mg/swabNot specified chemijournal.com

Recovery studies are a key aspect of method validation, demonstrating the accuracy of the method by measuring the ability to recover known amounts of the analyte from a sample matrix researchgate.netredalyc.orgscielo.org.mxresearchgate.net. For the simultaneous determination of acetaminophen, pamabrom, and this compound, recovery percentages for this compound were reported to be within acceptable ranges redalyc.orgresearchgate.net.

HPLC coupled with electrochemical detection (HPLC-ED) can be used for compounds that are electrochemically active. Studies have investigated the electrochemical behavior of this compound and its N-oxide analogue using voltammetric methods to determine suitable oxidation potentials for HPLC-ED analysis nih.govresearchgate.net. Differentiation between pyrilamine and its N-oxide has been achieved using HPLC-ED at specific detection potentials nih.govresearchgate.net. This technique has been applied to the analysis of pyrilamine and its N-oxide in microbial biotransformation samples nih.govresearchgate.net.

Ultraviolet (UV) detection is commonly coupled with HPLC for the analysis of this compound, as the compound possesses a chromophore that absorbs UV light chemijournal.comjmcs.org.mxwaters.commtc-usa.com. The detection wavelength is typically chosen based on the UV spectrum of this compound to provide optimal sensitivity and selectivity. Wavelengths such as 244 nm, 280 nm, 300 nm, and 220 nm have been reported for the UV detection of this compound in different HPLC methods researchgate.netjmcs.org.mxscielo.org.mxchemijournal.comscielo.org.mxwjpps.commtc-usa.com.

This compound is frequently formulated in combination with other active pharmaceutical ingredients in various dosage forms wikipedia.org. Therefore, methodologies for the simultaneous determination of this compound with co-formulated compounds using HPLC are essential for quality control and analysis researchgate.netinnovareacademics.inchemijournal.comjmcs.org.mxuprm.edu.

Several HPLC methods have been developed for the simultaneous analysis of this compound alongside other drugs such as acetaminophen and pamabrom researchgate.netjmcs.org.mxscielo.org.mxredalyc.orgscielo.org.mx. These methods aim to achieve efficient separation of all components within a reasonable run time researchgate.netjmcs.org.mxscielo.org.mxredalyc.orgscielo.org.mx. For example, an RP-HPLC method successfully separated acetaminophen, pamabrom, and this compound within 10 minutes using a C18 column and a specific mobile phase researchgate.netjmcs.org.mxscielo.org.mxredalyc.orgscielo.org.mx. Another method focused on the simultaneous estimation of this compound and diclofenac sodium wjpps.com. The development of such methods involves careful selection of chromatographic conditions to ensure resolution of all active ingredients and potential degradation products researchgate.netjmcs.org.mxscielo.org.mxredalyc.orgscielo.org.mx.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, due to the use of smaller particle size stationary phases and higher mobile phase pressures. UPLC methods have been developed for the simultaneous determination of this compound with other drugs, such as paracetamol and pamabrom researchgate.netakjournals.com.

A validated UPLC method for the simultaneous determination of paracetamol, pamabrom, and this compound employed a C18 column with gradient elution using acetonitrile and phosphate (B84403) buffer (pH 3.5) researchgate.netakjournals.com. UV detection was performed at 277 nm researchgate.netakjournals.com. This method demonstrated good accuracy and precision for the simultaneous determination of these drugs in laboratory-prepared mixtures and pharmaceutical dosage forms researchgate.netakjournals.com.

Method DetailsColumn TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Linear Range (µg/mL)Co-formulated CompoundsCitation
UPLC for Paracetamol, Pamabrom, this compoundC18Acetonitrile:Phosphate Buffer (pH 3.5) (Gradient elution)1.52770.5-20Paracetamol, Pamabrom researchgate.netakjournals.com

The use of UPLC technology with specialized stationary phases, such as High Strength Silica (B1680970) (HSS) UPLC stationary phases, has also been explored for the analysis of this compound and other components in cold medicine formulations, allowing for rapid and high-resolution separations waters.com.

Thin-Layer Chromatography (TLC) / Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry is a chromatographic technique utilized for the separation and quantification of compounds based on their differential migration across a stationary phase. This method is recognized in pharmacopoeial standards, such as the United States Pharmacopeia (USP), for the identification of this compound pharmacopeia.cn.

In a typical TLC method for this compound, a suitable stationary phase, such as a 0.25-mm layer of chromatographic silica gel mixture on a plate, is used pharmacopeia.cn. Samples and standards are applied as spots or bands onto the plate. The separation is achieved by developing the plate with a mobile phase, which for this compound can consist of a mixture of solvents such as methanol, ammonium (B1175870) hydroxide, ethyl acetate (B1210297), diethylamine, and n-hexane pharmacopeia.cn. Another reported mobile phase for related antihistamines like pheniramine (B192746) maleate using TLC-densitometry involves ethanol, ethyl acetate, and ammonia (B1221849) mdpi.com, or methanol, ethyl acetate, and ammonia nih.gov. After development, the separated spots or bands are visualized, often under UV light due to the chromophoric properties of this compound mdpi.com. Densitometric scanning is then employed to quantify the separated compound by measuring the absorbance or fluorescence of the spots directly on the plate scielo.br.

Validated TLC-densitometric methods for this compound have demonstrated linearity over specific concentration ranges and provided acceptable recovery rates. For instance, a reported TLC method for this compound showed linearity in the range of 1–20 ng per spot with mean recoveries between 98.75% and 100.30% researchgate.net. The Rf values, which represent the retention behavior of the compound in a specific TLC system, are characteristic for this compound under defined conditions tennacadsci.org.

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a hybrid chromatographic and electrophoretic technique that is suitable for the separation of both charged and neutral species. It is a mode of capillary electrophoresis that uses a buffer containing a surfactant at a concentration above its critical micelle concentration. The formed micelles act as a pseudostationary phase, interacting with analytes based on hydrophobicity and electrophoretic mobility.

MEKC has been applied to the analysis of various antihistamines, including those structurally related to this compound, such as chlorpheniramine (B86927) maleate and pheniramine maleate researchgate.netscirp.orgscirp.org. While specific detailed MEKC methods solely focused on this compound were not extensively detailed in the search results, the successful application of MEKC to similar antihistamines suggests its potential for the analysis of this compound researchgate.netscienceopen.com. Methods for related compounds have involved using buffers containing sodium dodecyl sulfate (B86663) (SDS) as the surfactant, at alkaline pH, with organic modifiers like acetonitrile researchgate.net. Detection is typically performed using a UV detector at a suitable wavelength researchgate.net. The principle of separation in MEKC relies on the differential partitioning of the analytes between the aqueous mobile phase and the hydrophobic core of the micelles, combined with their electrophoretic migration in the electric field.

Spectroscopic Methods

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are valuable tools for the analysis of this compound, offering simplicity and cost-effectiveness for routine analysis derpharmachemica.compsu.edu. This compound exhibits characteristic absorption in the UV region, allowing for its direct determination or determination through derivatization reactions that produce chromophoric species absorbing in the visible region pharmacopeia.cnresearchgate.netscribd.com.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of this compound. The method relies on measuring the absorbance of a this compound solution at specific wavelengths in the UV-Vis spectrum pharmacopeia.cn. Direct UV spectrophotometric methods involve measuring the inherent absorbance of this compound in a suitable solvent, such as 0.5 N sulfuric acid, at its wavelength of maximum absorbance pharmacopeia.cn.

However, to enhance sensitivity or selectivity, particularly when analyzing complex matrices or low concentrations, several derivatization methods have been developed. These methods involve reactions that produce colored products which can be measured in the visible region of the spectrum.

Ion-Association Product Formation for Assay

One approach for the spectrophotometric assay of this compound involves the formation of ion-association products. This method is based on the reaction between the protonated nitrogenous pyrilamine cation and an anionic species, forming an ion pair that can often be extracted into an organic solvent or measured directly derpharmachemica.comderpharmachemica.com.

Studies have reported simple and reproducible UV spectrophotometric methods for this compound (PYRA) based on the formation of ion-association products with reagents such as cobaltous thiocyanate (B1210189) (CTC), citric acid (CA), and Alizarin red S (ARS) derpharmachemica.comderpharmachemica.com. These reactions lead to the formation of colored complexes that exhibit maximum absorbance at specific wavelengths in the visible region. For instance, the ion-association product with cobaltous thiocyanate can be measured at 620 nm, with citric acid at 580 nm, and with Alizarin red S at 420 nm derpharmachemica.comderpharmachemica.com. These methods have been evaluated for their optical characteristics, including Beer's law limits, molar absorptivity, and Sandell's sensitivity, demonstrating their applicability for the quantitative determination of this compound derpharmachemica.comderpharmachemica.com.

Method Reagent Wavelength (nm)
Cobaltous Thiocyanate 620
Citric Acid 580
Alizarin Red S 420
Charge-Transfer Complex and Redox Reaction Methods

Spectrophotometric methods based on the formation of charge-transfer complexes and redox reactions have also been developed for the analysis of this compound. These methods typically involve the reaction of pyrilamine with a suitable chromogenic reagent that acts as an electron acceptor, leading to the formation of a colored charge-transfer complex, or participates in a redox reaction producing a measurable colored species.

One such method involves the reaction between pyrilamine and substituted p-benzoquinone, such as chloranilic acid researchgate.net. This reaction can lead to the formation of a colored product measurable by visible spectrophotometry. These methods have shown linear relationships between absorbance and drug concentration over specific ranges, with good correlation coefficients and acceptable limits of detection researchgate.net.

Diazotization-Coupling Reaction Products

Diazotization-coupling reactions are another class of reactions employed in the spectrophotometric determination of compounds containing primary aromatic amino groups or those that can be converted to such derivatives. While pyrilamine itself does not possess a primary aromatic amine, methods based on diazotization-coupling have been applied, likely involving a structural feature or a reaction intermediate that allows for this type of reaction psu.edu.

UV spectrophotometric methods have been established for this compound based on the formation of diazotization-coupling reaction products with reagents like p-sulphanilic acid (SAc) and ethyl aceto acetate (EAA) psu.edu. These reactions typically involve the diazotization of a primary aromatic amine (either the analyte or a derived product) followed by coupling with a coupling agent to form an intensely colored azo dye. The absorbance of the resulting colored product is then measured at its maximum wavelength. For the methods using p-sulphanilic acid and ethyl aceto acetate, the absorbance was measured at 430 nm and 400 nm, respectively psu.edu. These methods have also been characterized for their optical properties and applicability in determining this compound psu.edu.

Method Reagent Wavelength (nm)
p-Sulphanilic Acid 430
Ethyl Aceto Acetate 400
Zero-Order, Bivariate, Dual Wavelength, and Area Under the Curve Methods

Zero-order, bivariate, dual wavelength, and area under the curve spectrophotometric methods have been developed for the simultaneous determination of paracetamol, pamabrom, and this compound in bulk and pharmaceutical dosage forms. journaljpri.comscribd.com A zero-order spectrophotometric method was utilized for the determination of this compound in the presence of paracetamol and pamabrom by measuring absorbance at 306.8 nm, where paracetamol and pamabrom exhibit zero absorbance. journaljpri.com

Bivariate calibration algorithms employed two selected wavelengths, 260 nm and 280 nm, for the determination of associated drugs. journaljpri.com For the dual wavelength method, differences in absorbance at 264.23 nm and 292.28 nm were measured for the determination of paracetamol, while paracetamol showed equal absorbance at 212.87 and 220.0 nm for the determination of pamabrom. journaljpri.com In the area under the curve method, the area between 237.14 to 247.14 nm was used for the determination of paracetamol, and 273.6 to 283.6 nm was used for pamabrom. journaljpri.comscribd.com Beer's law was obeyed in the concentration ranges of 1-30 μg/mL for paracetamol and pamabrom across all methods. journaljpri.com

The proposed spectrophotometric methods demonstrated successful application for the simultaneous determination of paracetamol, pamabrom, and this compound in pharmaceutical preparations without interference from additives. journaljpri.com Mean recovery percentages ranged from 98.99% to 101.44%. journaljpri.com Statistical analysis comparing results from these methods with a reported method indicated no significant difference, confirming their accuracy and precision at a 95% confidence limit. journaljpri.comscribd.com

Mass Spectrometry (MS)

Mass spectrometry techniques are crucial for the identification and analysis of this compound and its metabolites.

Ammonia Chemical Ionization Mass Spectrometry (CIMS) for Metabolite Identification

Ammonia chemical ionization mass spectrometry has been applied to the analysis of pyrilamine, its N-oxide, and related compounds. nih.gov The use of ammonia as a reagent gas in CIMS effectively produced excellent [M + H]+ ions for these compounds. nih.gov This method has been demonstrated as suitable for the analysis of two rat urinary metabolites of pyrilamine. nih.gov Chemical ionization mass spectrometry generally offers advantages such as fast time response, high selectivity, and sensitivity for characterizing organic trace gases, with ionization occurring via soft ion-molecule reactions that largely preserve analyte identity. copernicus.orgcopernicus.org

HPLC/Thermospray Mass Spectrometry (HPLC/TSMS) and HPLC/Thermospray Tandem Mass Spectrometry (HPLC/TSMS/MS) for Metabolite Analysis

Combined high-performance liquid chromatography/thermospray mass spectrometry (HPLC/TSMS) and HPLC/thermospray tandem mass spectrometry (HPLC/TSMS/MS) have been utilized for the analysis of pyrilamine metabolites, particularly in rat urine. researchgate.netresearchgate.netnih.gov These techniques allowed for the identification of potential and novel metabolites of pyrilamine. researchgate.netnih.gov Analysis using HPLC/TSMS/MS in the parent ion mode was performed to identify potential metabolites, followed by analysis in the daughter ion mode to provide additional analytical selectivity and enhanced fragmentation of suspected protonated molecules. researchgate.netnih.gov This methodology confirmed the presence of suspected pyrilamine metabolites and led to the discovery and tentative identification of several novel metabolites. researchgate.netnih.gov Thermospray mass spectrometry (TSP/MS) and TSP/tandem mass spectrometry (TSP/MS/MS) analysis of synthetic standards and biologically derived metabolites like pyrilamine N-oxide provided characteristic fragment ions. nih.gov A fragmentation pathway for the MS/MS analysis of pyrilamine and its metabolites has also been proposed. nih.gov The utility of TSP/MS for biologically derived metabolites of pyrilamine has been demonstrated. nih.gov HPLC-TSMS has also been applied to other similar antihistamines and their metabolites. psu.edunih.gov A detection limit of 200 ng was observed for the HPLC-TSMS analysis of pyrilamine in microbial extracts. nih.gov

Electrochemical Methods

Electrochemical methods provide sensitive approaches for the determination and study of this compound.

Voltammetric Studies (e.g., Cyclic, Differential Pulse, Hydrodynamic Voltammetry)

The electrochemical behavior of pyrilamine and its N-oxide analogue has been investigated using various voltammetric methods. researchgate.netnih.gov Cyclic voltammograms of this compound in 0.1 M ammonium acetate at pH 7.0 indicated a quasi-reversible electrode process. researchgate.netnih.gov Waves were observed at +0.85 V and +1.30 V in the initial anodic sweep, followed by a wave at -1.30 V versus Ag/AgCl. researchgate.netnih.gov Differential pulse and hydrodynamic voltammetry of pyrilamine and its N-oxide were examined to determine oxidation potentials suitable for use in high-performance liquid chromatography with electrochemical detection (HPLC-ED). researchgate.netnih.gov Voltammetric techniques like differential pulse voltammetry are also used for determining trace concentrations of substances. libretexts.org Cyclic voltammetry can be used to evaluate electrochemical reversibility. libretexts.org

Potentiometric Sensors (e.g., Polymeric Membrane Electrodes, Carbon Paste Electrodes)

Novel potentiometric sensors have been developed for the determination of this compound (PyraH). researchgate.netresearcher.lifeorcid.org These sensors include polymeric membrane electrodes (PME1, PME2) and carbon paste electrodes (CPE1, CPE2). researchgate.netresearcher.life The fabrication of these sensors was based on the ion-pair formation between pyrilamine and sodium tetraphenylborate (B1193919) (NaTPB) or ammonium reineckate (B100417) (NH4RN), utilizing dibutyl phthalate (B1215562) (DBP) as a plasticizing solvent. researchgate.net

The fabricated sensors exhibited linear, stable, and near-Nernstian slopes at 25 ± 0.1 °C. researchgate.net The slopes were 56.4 ± 0.4 mV decade⁻¹ for PME1, 54.2 ± 0.2 mV decade⁻¹ for PME2, 58.8 ± 0.3 mV decade⁻¹ for CPE1, and 57.9 ± 0.4 mV decade⁻¹ for CPE2. researchgate.net Detection limits were reported as 2.0 × 10⁻⁵ mol L⁻¹ for PME1, 1.8 × 10⁻⁵ mol L⁻¹ for PME2, 1.0 × 10⁻⁵ mol L⁻¹ for CPE1, and 9.5 × 10⁻⁶ mol L⁻¹ for CPE2 sensors. researchgate.net Response times were less than 10 seconds for polymeric membrane sensors and less than 8 seconds for carbon paste sensors. researchgate.net

Modified carbon paste sensors showed lower detection limits, higher thermal stability, and faster response times compared to polymeric membrane sensors. researchgate.net These proposed sensors demonstrated good selectivity for pyrilamine in the presence of common inorganic and organic species. researchgate.net They have shown useful analytical characteristics for the determination of pyrilamine in pharmaceutical preparations and biological fluids, such as human urine and plasma. researchgate.netresearchgate.net A novel coated graphite (B72142) electrode based on a pyrilamine-tetraphenylborate ion-pair as the electroactive material also exhibited a linear and near-Nernstian response over a specific concentration range with a reported detection limit. researchgate.net

Potentiometric Sensor Performance Characteristics researchgate.net

Sensor TypeSlope (mV decade⁻¹)Detection Limit (mol L⁻¹)Response Time (s)
Polymeric Membrane Electrode 1 (PME1)56.4 ± 0.42.0 × 10⁻⁵< 10
Polymeric Membrane Electrode 2 (PME2)54.2 ± 0.21.8 × 10⁻⁵< 10
Carbon Paste Electrode 1 (CPE1)58.8 ± 0.31.0 × 10⁻⁵< 8
Carbon Paste Electrode 2 (CPE2)57.9 ± 0.49.5 × 10⁻⁶< 8

Method Validation and Quality Control in Research

Method validation and quality control are indispensable components of analytical research involving pharmaceutical compounds like this compound, ensuring the reliability, accuracy, and consistency of the generated data. Validation confirms that an analytical method is suitable for its intended purpose, while quality control monitors the performance of the validated method over time.

Research involving the quantification of this compound in pharmaceutical formulations frequently employs high-performance liquid chromatography (HPLC) techniques. A simple, specific, and accurate stability-indicating RP-HPLC method has been developed and validated for the simultaneous determination of acetaminophen, pamabrom, and this compound in pharmaceutical dosage forms nih.govguidetopharmacology.org. This method utilized a C18 column with a mobile phase of methanol and acidified water, with detection at 300 nm nih.govguidetopharmacology.org.

Method validation for this RP-HPLC assay was conducted in accordance with ICH guidelines, assessing key parameters such as linearity, accuracy, precision, robustness, specificity, stability of solutions, and limit of detection (LOD) and limit of quantitation (LOQ) nih.govguidetopharmacology.org.

Linearity was evaluated over a specific concentration range for this compound, demonstrating a linear relationship between the response and concentration nih.govguidetopharmacology.org. Accuracy was assessed using the standard addition technique at different concentration levels, with recovery values calculated to confirm the method's accuracy guidetopharmacology.org. Precision, including intra-day and inter-day variability, was determined to ensure the method provides reproducible results nih.gov. The LOD and LOQ were established to define the lowest concentrations of this compound that can be reliably detected and quantified, respectively nih.govguidetopharmacology.org.

The validation results for the simultaneous determination of acetaminophen, pamabrom, and this compound by RP-HPLC are summarized in the table below:

Validation ParameterThis compound Data (RP-HPLC)Reference
Linearity Range1.5 - 4.5 µg/mL nih.gov
Correlation Coefficient (r²)≥ 0.999 nih.gov
Limit of Detection (LOD)0.26 µg/mL (S/N 3:1) nih.gov
Limit of Quantitation (LOQ)0.87 µg/mL (S/N 10:1) nih.gov
Accuracy (Recovery)Generally acceptable values (95-105%) observed guidetopharmacology.org
Precision (Intra-day & Inter-day)Values within assay variables as per ICH guideline nih.gov

(Note: The interactive nature of the data table is simulated in this text output.)

Furthermore, this compound is available as pharmaceutical secondary standards and Certified Reference Materials (CRMs). These reference standards are qualified and produced in accordance with ISO 17034 and ISO/IEC 17025, providing traceability to primary standards. The use of such CRMs is crucial for quality control in pharmaceutical analysis, including method development and release testing, ensuring the accuracy and comparability of results across different laboratories and studies.

The validated analytical methods and the availability of certified reference materials are fundamental for conducting rigorous research on this compound, enabling accurate quantification and supporting quality control in various research applications.

Computational and Theoretical Studies of Pyrilamine Maleate

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrilamine (B1676287), docking studies have been crucial in understanding its interaction with the histamine (B1213489) H1 receptor.

Pyrilamine, also known as mepyramine, is a first-generation antihistamine that functions as an inverse agonist at the histamine H1 receptor. drugbank.comnih.gov It competitively inhibits the binding of histamine, thereby alleviating the symptoms of allergic reactions. patsnap.com The chemical structure of pyrilamine allows it to fit into the histamine H1 receptor binding site, effectively blocking histamine's action. patsnap.com

Studies involving molecular docking and molecular dynamics simulations have provided a detailed picture of the binding of pyrilamine and other H1 antagonists to the H1 receptor. These studies have identified key amino acid residues within the receptor that are critical for ligand binding. A crucial interaction occurs between the protonated amine group of pyrilamine and the aspartic acid residue D3.32, which serves as a primary anchoring point. acs.orgresearchgate.net

Further analysis of the binding pocket reveals that the interaction is not limited to this single point. The aromatic portions of the pyrilamine molecule engage in π-π stacking interactions with aromatic residues in the receptor, such as W6.48, Y6.51, and F6.52. researchgate.net These interactions contribute to the stability of the ligand-receptor complex. The binding of pyrilamine promotes an inactive state of the H1 receptor, which interferes with its signaling pathway. drugbank.comnih.gov

Table 1: Key Amino Acid Residues in the Histamine H1 Receptor Involved in Pyrilamine Binding

Residue Interaction Type Reference
Aspartic Acid (D3.32) Hydrogen Bond acs.orgresearchgate.net
Tryptophan (W6.48) π-π Stacking researchgate.net
Tyrosine (Y6.51) π-π Stacking researchgate.net
Phenylalanine (F6.52) π-π Stacking researchgate.net
Tyrosine (Y7.43) Close Contact researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. jocpr.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds. jocpr.com

For histamine H1 receptor antagonists, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for potent antihistaminic activity. mdpi.comresearchgate.net These studies build a 3D model of the ligand-receptor interaction and identify the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. mdpi.comresearchgate.net

A typical QSAR study on H1-antihistamines involves a dataset of compounds with known binding affinities (pKi values). mdpi.com The compounds are divided into a training set to build the model and a test set to validate its predictive power. mdpi.com The resulting CoMFA and CoMSIA models are represented by contour maps that visualize the favorable and unfavorable regions for different physicochemical properties. researchgate.net For instance, a contour map might indicate that a bulky substituent in a particular position of the molecule would increase its binding affinity, while a negatively charged group in another area would decrease it. mdpi.com

These insights are invaluable for the rational design of new H1-antihistamines with improved potency and selectivity. mdpi.com While specific QSAR studies focusing solely on pyrilamine maleate (B1232345) are not extensively documented in publicly available literature, the general findings from QSAR studies on first-generation antihistamines are applicable. These studies generally highlight the importance of a tertiary amine group for interaction with the receptor and the role of the aromatic rings in establishing stabilizing interactions within the binding pocket.

Table 2: Parameters Used in 3D-QSAR Modeling of H1-Antihistamines

Parameter Description Relevance to Pyrilamine
Steric Fields Describes the spatial arrangement of atoms. The size and shape of the methoxybenzyl and pyridyl groups influence fitting into the binding pocket.
Electrostatic Fields Represents the distribution of charge. The partial charges on the atoms of pyrilamine guide its orientation and interaction with charged residues in the receptor.
Hydrophobic Fields Indicates the preference for nonpolar environments. The aromatic rings of pyrilamine contribute to hydrophobic interactions within the binding site.
Hydrogen Bond Donor Fields Identifies atoms that can donate a hydrogen bond. The protonated amine group acts as a hydrogen bond donor.
Hydrogen Bond Acceptor Fields Identifies atoms that can accept a hydrogen bond. The nitrogen atoms in the pyridine (B92270) ring and the ether oxygen can act as hydrogen bond acceptors.

In silico Prediction of Pharmacokinetic Parameters in Animal Models

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, reducing the need for extensive animal testing in the early stages of drug development. mdpi.comljmu.ac.uk These predictive models are built using data from a large number of compounds with experimentally determined pharmacokinetic parameters. mdpi.com

For pyrilamine, in silico ADME prediction can provide estimates for a range of parameters in different animal models. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), solubility, and pKa. mdpi.com

Experimental studies in animal models provide valuable data for validating and refining these in silico predictions. For instance, pharmacokinetic studies of pyrilamine in horses have shown that it has poor oral bioavailability. researchgate.net In rats, the metabolism of pyrilamine has been characterized, with the major urinary metabolite identified as the O-glucuronic acid conjugate of O-demethyl pyrilamine. nih.gov Another metabolite found is O-desmethylpyrilamine. researchgate.net In silico metabolism prediction tools would aim to identify the specific cytochrome P450 enzymes responsible for these metabolic transformations.

Table 3: Predicted Pharmacokinetic Parameters for Pyrilamine in Animal Models

Parameter Predicted Outcome in Animal Models Rationale Based on Physicochemical Properties and Experimental Data
Oral Bioavailability Low to moderate Consistent with experimental findings in horses. researchgate.net The molecule's size and polarity may limit its absorption from the gastrointestinal tract.
Volume of Distribution (Vd) High As a lipophilic molecule, pyrilamine is expected to distribute widely into tissues, including the central nervous system, which is consistent with its sedative effects. patsnap.com
Metabolism Extensive hepatic metabolism Experimental data in rats shows significant metabolism. nih.gov In silico models would predict O-demethylation and subsequent glucuronidation as likely metabolic pathways.
Elimination Half-life (t1/2) Relatively short Consistent with first-generation antihistamines that often require multiple daily doses. webmd.com
Plasma Protein Binding High Many drugs with similar structures exhibit high plasma protein binding.

Theoretical Modeling of Pyrilamine Maleate Conformations

The three-dimensional conformation of a drug molecule is critical for its interaction with its biological target. Pyrilamine is a flexible molecule with several rotatable bonds, allowing it to adopt multiple conformations in solution. Theoretical modeling techniques, such as quantum mechanics and molecular mechanics, can be used to determine the preferred conformations of this compound and their relative energies.

These calculations can provide insights into the lowest energy conformation of the molecule, which is often the most populated conformation in solution and is likely the one that binds to the receptor. Conformational analysis can also help to understand the energy barriers between different conformations, providing a more dynamic picture of the molecule's behavior.

Table 4: Rotatable Bonds in Pyrilamine and Their Influence on Conformation

Bond Description Impact on Conformation
C-C bond in the ethylenediamine (B42938) chain Connects the two nitrogen atoms. Rotation around this bond alters the distance and relative orientation of the two ends of the molecule.
C-N bond connecting the ethylenediamine chain to the pyridyl group Links the core of the molecule to one of the aromatic rings. Rotation determines the position of the pyridine ring relative to the rest of the molecule.
C-C bond connecting the ethylenediamine chain to the methoxybenzyl group Links the core of the molecule to the other aromatic ring. Rotation affects the orientation of the methoxybenzyl group.
C-O bond of the methoxy (B1213986) group Connects the methyl group to the benzyl (B1604629) ring. Rotation of the methyl group has a minor impact on the overall shape.

Emerging Research Areas and Future Directions for Pyrilamine Maleate

Investigation as a Research Tool in Specific Biological Systems

Pyrilamine (B1676287) Maleate (B1232345), also known as mepyramine, has found a significant role as a specialized tool in pharmacological research. Its utility extends beyond simply blocking histamine (B1213489) effects; its specific mechanism of action allows scientists to probe the intricate workings of certain cellular signaling pathways. As a selective inverse agonist for the histamine H1 receptor, pyrilamine is used to investigate the receptor's basal (constitutive) activity and its role in various physiological processes. nih.gov

Researchers utilize pyrilamine to differentiate between cellular responses mediated by H1 receptors versus other histamine receptor subtypes (H2, H3, H4), given its high selectivity. mdpi.com For instance, in studies of smooth muscle contraction, inflammation, or neurotransmission, pyrilamine can be applied to isolate and confirm the contribution of the H1 receptor to the observed effects. Its ability to readily cross the blood-brain barrier also makes it a tool in neuropharmacology to study the central nervous system effects of H1 receptor antagonism. mdpi.comnih.gov

Role in Non-Histaminergic Pathways and Receptor Interactions (e.g., Gq/11 sequestration)

A pivotal area of emerging research is the activity of Pyrilamine Maleate beyond simple receptor blockade, particularly its influence on non-histaminergic pathways. Studies have revealed that pyrilamine functions as an inverse agonist, meaning it not only blocks the action of histamine but also reduces the baseline activity of the H1 receptor. nih.govrsc.org This action is intrinsically linked to the Gq/11 family of G-proteins, the primary signaling partners of the H1 receptor.

Key research findings indicate that pyrilamine preferentially binds to the H1 receptor when it is already coupled to a G-protein. researchgate.net This binding stabilizes an inactive state of the receptor-protein complex. nih.gov The significant consequence of this stabilization is the "sequestration" or trapping of Gq/11 proteins, making them unavailable to other receptors that rely on the same signaling pathway. nih.govresearchgate.net This mechanism suggests that pyrilamine can indirectly modulate other physiological processes that are dependent on Gq/11 signaling, representing a novel, non-histaminergic dimension of its pharmacological profile. researchgate.net This unique property positions pyrilamine as a valuable chemical probe for studying G-protein-coupled receptor (GPCR) dynamics and signaling crosstalk.

Receptor/ProteinInteraction with this compoundResearch Implication
Histamine H1 Receptor High-affinity inverse agonist. nih.govUsed to study the receptor's constitutive activity and isolate H1-mediated effects.
Gq/11 Proteins Sequesters the G-protein in an inactive state. nih.govresearchgate.netAllows for the study of Gq/11-dependent signaling pathways beyond histamine.
ATP Receptor Can interfere with ATP-induced signaling. researchgate.netDemonstrates indirect modulation of other Gq/11-coupled receptors.

Research on Co-crystallization and Solid-State Properties for Drug Development

In modern pharmaceutical sciences, enhancing the physicochemical properties of established active pharmaceutical ingredients (APIs) is a key area of research. For a compound like this compound, which was developed decades ago, techniques like co-crystallization offer a path to improve characteristics such as solubility, stability, and bioavailability. nih.govmdpi.com

Co-crystals are multi-component crystalline solids composed of an API and a benign co-former molecule held together by non-covalent interactions, such as hydrogen bonds. researchgate.net The formation of co-crystals can significantly alter the solid-state properties of an API without changing its intrinsic molecular structure. mdpi.com Research in this area involves screening for suitable co-formers and employing various crystallization methods, such as solvent evaporation or spray drying, to produce these new solid forms. nih.govrsc.org

The resulting co-crystals are then characterized using advanced analytical techniques to confirm their structure and evaluate their properties.

Common Characterization Techniques in Co-crystal Research

Technique Purpose
Powder X-ray Diffraction (PXRD) Confirms the formation of a new crystalline structure distinct from the parent compounds.
Differential Scanning Calorimetry (DSC) Determines the melting point and thermal stability of the new co-crystal form.

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies changes in intermolecular interactions (e.g., hydrogen bonding) between the API and co-former. |

While specific published studies on this compound co-crystals are not widespread, the principles are actively applied to other APIs, including antihistamines like chlorpheniramine (B86927) maleate. nih.gov Future research will likely focus on applying these crystal engineering strategies to this compound to create novel solid forms with optimized properties for potential new therapeutic applications or improved existing formulations.

Advanced Formulations Research in Preclinical Settings

The goal of advanced formulation research in preclinical settings is to optimize the delivery of a drug to its target site, often by improving solubility and controlling the release profile. For this compound, this research is crucial for exploring new therapeutic uses and improving its performance. A major focus is on developing formulations that enhance the bioavailability of poorly water-soluble compounds.

One prominent strategy is the creation of solid dispersions , where the drug is dispersed within a hydrophilic polymer matrix. rsc.org This technique reduces drug particle size to a molecular level, which can significantly increase its dissolution rate and absorption. mdpi.com Common methods for preparing solid dispersions include spray drying and hot-melt extrusion. mdpi.com Carriers used in these formulations are typically water-soluble polymers.

Examples of Carriers for Solid Dispersions

Carrier Type Examples
Polyethylene Glycols (PEGs) PEG 4000, PEG 6000
Polyvinylpyrrolidones (PVPs) PVP K25, PVP K30
Cellulose Derivatives Hydroxypropyl methylcellulose (B11928114) (HPMC)

| Poloxamers | Poloxamer 188 |

Another area of preclinical research involves developing novel delivery systems for sustained or controlled release. For veterinary applications, injectable, temperature-sensitive gels have been developed that form a depot under the skin, releasing the drug over several days. Such formulations can maintain effective drug concentrations for extended periods, which is beneficial for managing chronic conditions or for use in livestock. These advanced formulation strategies are being explored to potentially repurpose or enhance the therapeutic profile of established drugs like this compound in preclinical animal studies.

Comparative Pharmacological Studies with Other Antihistamines in Animal Models

To better understand the specific pharmacological profile of this compound, researchers conduct comparative studies against other first- and second-generation antihistamines in various animal models. These studies are essential for delineating differences in efficacy, central nervous system (CNS) effects, and pharmacokinetics.

In models of allergic reaction, such as passive cutaneous anaphylaxis in rats, the anti-allergic effect of pyrilamine (mepyramine) has been compared to corticosteroids like desonide (B1670306) and mast cell stabilizers like cromolyn (B99618) sodium. researchgate.net Such studies help to clarify that pyrilamine's primary mechanism in these models is its direct antihistaminic action. researchgate.net

A significant area of comparison is CNS activity, as first-generation antihistamines are known to cause sedation. mdpi.com Studies in mice using actophotometers (to measure locomotor activity) and rotarod tests (to assess motor coordination) have compared pyrilamine's relatives, like chlorpheniramine maleate, with second-generation agents such as fexofenadine (B15129) and ebastine. These studies consistently show that first-generation compounds produce significant reductions in motor coordination and spontaneous movement, whereas second-generation drugs have a much lower impact.

Pharmacokinetic studies in animal models, such as horses, have also been conducted to understand the absorption, distribution, metabolism, and excretion of pyrilamine and its metabolites, like O-desmethylpyrilamine. These preclinical models are invaluable for evaluating how different antihistamines behave in a biological system and for predicting their potential effects.

Study TypeAnimal ModelAntihistamines ComparedKey Findings
Anti-inflammatory/Anti-allergic RatsMepyramine Maleate, Desonide, Cromolyn SodiumMepyramine's effect is primarily due to its antihistaminic action. researchgate.net
CNS Effects MiceChlorpheniramine Maleate, Fexofenadine, EbastineFirst-generation antihistamines significantly reduce motor coordination and locomotor activity compared to second-generation drugs.
Pharmacokinetics HorsesPyrilamineCharacterized the absorption and metabolism, identifying major metabolites like O-desmethylpyrilamine.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine pyrilamine maleate’s mechanism of action as an H1 receptor inverse agonist?

  • Methodological Approach :

Conduct competitive binding assays using radiolabeled histamine or H1 receptor antagonists to measure pyrilamine’s affinity (e.g., IC50 values) .

Use G protein-coupled receptor (GPCR) activity assays (e.g., cAMP or calcium flux measurements) to confirm inverse agonism by comparing baseline activity with and without pyrilamine.

Validate findings in tissue-specific models (e.g., guinea pig ileum for peripheral effects or rat CNS tissues for sedative properties) .

  • Key Data :

ParameterValueModelSource
IC50 for H1 receptor0.034 µMIn vitro binding assay
CNS penetrationHigh (rapid brain permeation)Rat models

Q. What are the standard methodologies for quantifying this compound’s pharmacokinetic parameters in preclinical studies?

  • Methodological Approach :

Use high-performance liquid chromatography (HPLC) or LC-MS to measure plasma concentrations after intravenous/oral administration .

Calculate elimination half-life (T1/2) using non-compartmental analysis (e.g., 0.85 hours in horses at 300 mg IV dose) .

Assess dose-response relationships for sedative effects using radial maze tests or locomotor activity assays in rodents .

Q. How can researchers assess pyrilamine’s sedative effects while controlling for peripheral antihistamine activity?

  • Methodological Approach :

Compare CNS-specific outcomes (e.g., EEG changes, sleep latency) with peripheral histamine blockade (e.g., wheal-and-flare suppression) in the same model .

Use blood-brain barrier (BBB)-impermeable H1 antagonists as negative controls to isolate central vs. peripheral effects.

Advanced Research Questions

Q. How can contradictory data on pyrilamine’s CNS effects across species be resolved (e.g., horses vs. rodents)?

  • Methodological Approach :

Perform comparative pharmacokinetic studies to quantify species-specific BBB penetration (e.g., horse plasma T1/2 = 0.85 hours vs. rodent CNS bioavailability) .

Use transcriptomics to identify H1 receptor isoform variations or expression levels in different species.

Apply PICOT framework to structure hypothesis-driven experiments:

  • Population : Rodent vs. equine models.
  • Intervention : Pyrilamine dosing adjusted for metabolic differences.
  • Comparison : Sedation metrics (e.g., motor activity, EEG).
  • Outcome : Species-specific CNS response profiles.
  • Time : Acute vs. chronic exposure .

Q. What experimental designs optimize the study of pyrilamine’s interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6)?

  • Methodological Approach :

Use human liver microsomes or recombinant CYP isoforms to measure inhibition constants (Ki) .

Design dose-escalation studies in vivo to assess metabolic interactions (e.g., co-administer with CYP3A4 substrates like ketoconazole).

Incorporate PEO framework:

  • Population : Healthy vs. CYP-polymorphic populations.
  • Exposure : Pyrilamine ± CYP modulators.
  • Outcome : Plasma concentration-time curves .

Q. How can researchers reconcile conflicting data on pyrilamine’s anti-inflammatory vs. pro-inflammatory effects in different tissue models?

  • Methodological Approach :

Conduct systematic reviews to identify model-specific variables (e.g., histamine concentration, tissue type).

Use in vitro assays (e.g., guinea pig mesentery) to isolate endothelial vs. immune cell responses .

Apply FINER criteria to refine hypotheses:

  • Feasible : Use existing cell lines (e.g., U373 MG astrocytes).
  • Novel : Explore histamine-H1 receptor crosstalk with VEGF or IL-6 pathways.
  • Ethical : Prioritize in vitro over invasive in vivo models .

Data Contradiction Analysis Framework

Step Action Example from Pyrilamine Research
1. Identify discrepanciesCompare results across studiesSedation potency varies between horses (low) and rodents (high) .
2. Evaluate methodologyAssess dosing, models, endpointsHorse studies used IV administration; rodents used oral/IP routes .
3. Apply PICOT/FINERReframe hypothesesTest BBB permeability as a confounder using species-matched protocols .
4. Design follow-upReplicate under controlled conditionsStandardize route, dose, and histamine challenge across species.

Reproducibility Guidelines

  • Experimental Protocols : Document reagent sources (e.g., Sigma-Aldryl grade), purity, and instrument calibration (e.g., HPLC column specifications) .
  • Data Reporting : Include raw data tables (e.g., T1/2, IC50) and statistical codes in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.